![molecular formula C20H26N4O4S B11026750 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, a pyrimidinyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-methylbutanoyl chloride, which is then reacted with 4-aminophenylsulfonyl chloride under controlled conditions to form the intermediate. This intermediate is further reacted with 2-pyrimidinylamine to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or pyrimidinyl groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydride, alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyrimidinyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)AMINO]PHENYL}BUTANAMIDE): Lacks the sulfonyl group, which may result in different chemical properties and biological activities.
3-METHYL-N-(4-{[(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE: Lacks the 3-methylbutanoyl group, which could affect its binding affinity and specificity for molecular targets.
3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PROPIONAMIDE: Has a propionamide backbone instead of butanamide, potentially altering its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 3-METHYL-N-(4-{[(3-METHYLBUTANOYL)(2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE lies in its combination of functional groups, which confer specific chemical properties and biological activities. The presence of both sulfonyl and pyrimidinyl groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H26N4O4S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[3-methylbutanoyl(pyrimidin-2-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C20H26N4O4S/c1-14(2)12-18(25)23-16-6-8-17(9-7-16)29(27,28)24(19(26)13-15(3)4)20-21-10-5-11-22-20/h5-11,14-15H,12-13H2,1-4H3,(H,23,25) |
Clave InChI |
DAJZWZVMGANEAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=NC=CC=N2)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B11026669.png)
![N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11026672.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026680.png)
![(1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026691.png)
![2-(1H-benzimidazol-2-yl)-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11026695.png)
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026706.png)
![4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11026713.png)
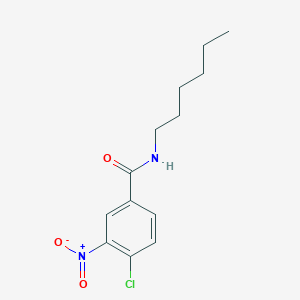
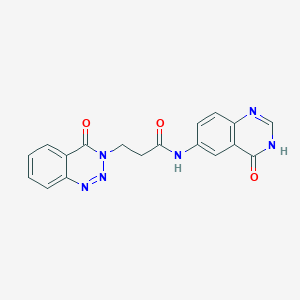
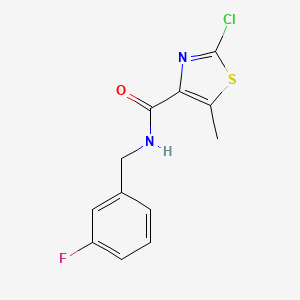
![N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11026727.png)
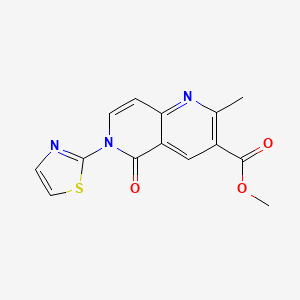
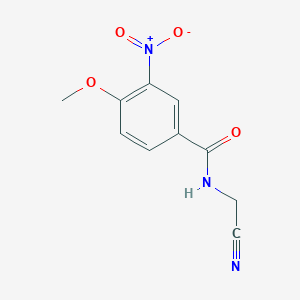
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026759.png)
